N-[(Z)-1-(1H-benzimidazol-2-yl)propan-2-ylideneamino]aniline
Overview
Description
N-[(Z)-1-(1H-benzimidazol-2-yl)propan-2-ylideneamino]aniline is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(1H-benzimidazol-2-yl)propan-2-ylideneamino]aniline typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution . The reaction can also proceed through the reaction with aromatic or aliphatic aldehydes .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve microwave-assisted synthesis, which can significantly reduce reaction times and improve yields . For example, heating a mixture of p-aminobenzoic acid and polyphosphoric acid (PPA) in a microwave oven can yield high-purity benzimidazole derivatives .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(1H-benzimidazol-2-yl)propan-2-ylideneamino]aniline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N-[(Z)-1-(1H-benzimidazol-2-yl)propan-2-ylideneamino]aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Z)-1-(1H-benzimidazol-2-yl)propan-2-ylideneamino]aniline involves its interaction with various molecular targets and pathways. The benzimidazole moiety is known to bind to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects . For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide: Known for its anti-inflammatory activity.
N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide: Exhibits potent antiviral activity.
Uniqueness
N-[(Z)-1-(1H-benzimidazol-2-yl)propan-2-ylideneamino]aniline is unique due to its specific structural features and the diverse range of biological activities it exhibits
Properties
IUPAC Name |
N-[(Z)-1-(1H-benzimidazol-2-yl)propan-2-ylideneamino]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-12(19-20-13-7-3-2-4-8-13)11-16-17-14-9-5-6-10-15(14)18-16/h2-10,20H,11H2,1H3,(H,17,18)/b19-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DARNXGRWSCNBCJ-UNOMPAQXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)CC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=CC=CC=C1)/CC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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